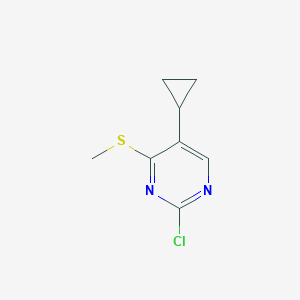
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Methylthio Substitution: The methylthio group is then introduced using a suitable methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
科学研究应用
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of kinases can affect various signaling pathways, leading to altered cellular functions such as proliferation, apoptosis, and differentiation.
相似化合物的比较
Similar Compounds
2-Chloro-4-(methylthio)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the cyclopropyl and methylthio groups. These substituents confer distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C8H9ClN2S |
|---|---|
分子量 |
200.69 g/mol |
IUPAC 名称 |
2-chloro-5-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-12-7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
InChI 键 |
MGYJSBOZMSVTMI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC=C1C2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















